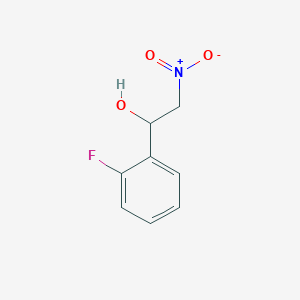

1-(2-Fluorophenyl)-2-nitroethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-2-nitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c9-7-4-2-1-3-6(7)8(11)5-10(12)13/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSWMLDXSJIEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C[N+](=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Fluorophenyl 2 Nitroethanol

4 Asymmetric Synthesis of Enantioenriched 1-(2-Fluorophenyl)-2-nitroethanol

The synthesis of a single enantiomer of this compound is of significant interest, and achieving high enantioselectivity is a primary goal. This requires the rational design and application of chiral catalysts that can effectively control the stereochemical course of the Henry reaction.

1 Design and Development of Chiral Catalysts for Enantioselectivity

The development of effective chiral catalysts is central to modern asymmetric synthesis. chemrxiv.org Even minor changes in the steric or electronic properties of a chiral ligand or organocatalyst can lead to dramatic differences in the enantioselectivity of the product. chemrxiv.org

For the synthesis of this compound, several distinct catalyst designs have proven effective:

Metal-Salen Complexes: C2-symmetric salen ligands have been used with different metals to achieve opposite enantioselectivities. A complex of Co(OAc)₂ with a specific (S)-salen ligand yields the (S)-product, whereas a complex of Yb(OⁱPr)₃ with the same ligand produces the (R)-enantiomer of this compound with 91% yield. doi.org This demonstrates how the choice of metal ion can reverse the enantioselectivity.

Dinuclear Copper Complexes: A highly effective approach utilizes a chiral dinuclear macrocyclic [H₄]salen ligand with a copper(II) salt. This catalyst system afforded the β-nitroalcohol from 2-fluorobenzaldehyde (B47322) with an outstanding enantioselectivity of approximately 99% ee. acs.org

Thiourea-Based Organocatalysts: The design of bifunctional catalysts incorporating both a thiourea (B124793) group (for hydrogen bonding) and a basic amine site is a powerful strategy. scribd.com A C2-symmetric diamine-tethered bis(thiourea) catalyst has been shown to give excellent yields and enantioselectivities for various aromatic aldehydes, indicating its suitability for producing enantioenriched this compound. scribd.com

The successful synthesis of enantioenriched this compound relies on the careful selection and design of a chiral catalyst, whether it is a metal complex or a purely organic molecule. The interplay between the catalyst's structure, the metal center (if present), and the reaction conditions dictates the stereochemical outcome. doi.orgchemrxiv.org

| Catalyst Type | Specific Catalyst/Ligand | Metal Salt | Yield | Enantiomeric Excess (ee) | Enantiomer | Reference |

|---|---|---|---|---|---|---|

| Metal-Salen Complex | (S)-Salen | Yb(OⁱPr)₃ | 91% | - | (R) | doi.org |

| Metal-Salen Complex | Chiral dinuclear macrocyclic [H₄]salen | Cu(II)·I | Excellent | ~99% | - | acs.org |

| Metal-Amino Alcohol Complex | Chiral β-amino alcohol | Cu(OAc)₂·H₂O | - | 46.8% | (R) | nih.gov |

| Organocatalyst | Diamine-tethered bis(thiourea) | N/A | High (by inference) | High (by inference) | - | scribd.com |

Optimization of Reaction Conditions for High Enantiomeric Excess (ee)

The asymmetric Henry (nitroaldol) reaction is a cornerstone for the synthesis of enantioenriched β-nitroalcohols like this compound. The optimization of reaction parameters such as the catalyst system, temperature, and solvent is crucial for achieving high enantiomeric excess (ee).

A variety of chiral catalysts have been explored for the synthesis of this compound. Chiral cobalt-salen and cobalt-salan complexes have been demonstrated to be effective. For instance, the use of a Co(II)-salen catalyst in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) can yield the desired product with good enantioselectivity. osti.gov Furthermore, chiral copper(II) macrocyclic [H4]salen complexes have shown exceptional performance, achieving excellent yields (98%) and enantioselectivities (up to 99% ee) for the reaction between 2-fluorobenzaldehyde and nitromethane (B149229). acs.org

Temperature is a critical parameter in controlling the enantioselectivity of this reaction. Generally, lower temperatures lead to higher enantiomeric excesses. For example, with a Co(III)-OTs-salan catalyst, a significant increase in ee from 80% at room temperature to over 99% at -65 °C has been observed for the synthesis of this compound. osti.gov This highlights the importance of fine-tuning the thermal conditions to maximize stereocontrol.

The choice of solvent can also influence the outcome of the reaction. While dichloromethane is a commonly used solvent, other solvents have been investigated to improve yield and enantioselectivity. osti.gov The interplay between the catalyst, solvent, and temperature is complex and requires careful optimization for each specific catalytic system.

The following interactive table summarizes the effects of different reaction conditions on the enantiomeric excess of this compound.

| Catalyst | Base | Temperature (°C) | Solvent | Conversion (%) | ee (%) | Reference |

| Co(III)-OTs-salan (2 mol%) | DIPEA (0.5 eq) | 25 | Dichloromethane | >95 | 80 | osti.gov |

| Co(III)-OTs-salan (2 mol%) | DBU (0.5 eq) | 25 | Dichloromethane | >95 | 85 | osti.gov |

| Co(III)-OTs-salan (2 mol%) | DIPEA (0.5 eq) | 0 | Dichloromethane | >95 | 90 | osti.gov |

| Co(III)-OTs-salan (2 mol%) | DIPEA (0.5 eq) | -25 | Dichloromethane | >95 | 96 | osti.gov |

| Co(III)-OTs-salan (2 mol%) | DBU (0.5 eq) | -25 | Dichloromethane | >95 | 98 | osti.gov |

| Co(III)-OTs-salan (2 mol%) | DIPEA (0.5 eq) | -45 | Dichloromethane | >95 | 98 | osti.gov |

| Co(III)-OTs-salan (2 mol%) | DIPEA (0.5 eq) | -65 | Dichloromethane | >90 | >99 | osti.gov |

| (R,R)-Co-salen (0.5 mol%) | DIPEA (0.5 eq) | rt | Dichloromethane | ~70 | 58 (R) | osti.gov |

| (R,R)-Co-salan (0.5 mol%) | DIPEA (0.5 eq) | rt | Dichloromethane | ~70 | 79 (S) | osti.gov |

Phenomenon of Enantioselectivity Reversal in Catalytic Systems

A fascinating aspect of the asymmetric catalysis of the Henry reaction is the phenomenon of enantioselectivity reversal. This is where, by making a subtle change to the catalytic system, the opposite enantiomer of the product is preferentially formed. This provides a powerful tool for accessing both enantiomers of a chiral molecule from a single chiral source.

A notable example of this is observed in the synthesis of this compound using cobalt-based catalysts. When a Co-salen complex is used as the catalyst, the (R)-enantiomer of the product is obtained. However, by simply reducing the imine bonds of the salen ligand to create a Co-salan complex, a reversal of enantioselectivity is observed, leading to the formation of the (S)-enantiomer with even higher enantiomeric excess. osti.govrsc.org This switch is attributed to changes in the steric environment and potential hydrogen bonding interactions within the catalyst-substrate complex. osti.gov

This reversal allows for a highly versatile and atom-economical approach to the synthesis of both (R)- and (S)-1-(2-fluorophenyl)-2-nitroethanol, as the same metal and a closely related ligand can be used to produce either desired stereoisomer.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound to create more sustainable and environmentally friendly processes.

Maximization of Atom Economy and E-Factor Reduction

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. The Henry reaction, being an addition reaction, is inherently atom-economical. For the synthesis of this compound from 2-fluorobenzaldehyde and nitromethane, the theoretical atom economy is 100%, as all the atoms of the reactants are incorporated into the final product.

Development of Sustainable and Environmentally Benign Solvent Systems

Traditional syntheses often employ volatile and hazardous organic solvents. Green chemistry encourages the use of more sustainable alternatives. For the Henry reaction, research has explored the use of greener solvents like water and ethanol (B145695), as well as solvent-free conditions. nih.govrsc.org Performing the reaction in aqueous media or under solvent-free conditions can significantly reduce the environmental impact by eliminating the need for large volumes of organic solvents. nih.govresearchgate.net The choice of a greener solvent must also be compatible with achieving high yield and enantioselectivity.

Strategies for Waste Prevention and Minimization

Waste prevention is a key tenet of green chemistry. In the context of this compound synthesis, several strategies can be employed. The use of highly efficient and recyclable catalysts, such as the Cu(II) macrocyclic [H4]salen complexes, minimizes waste by allowing the catalyst to be used in multiple reaction cycles. acs.org Optimizing reaction conditions to achieve high conversion and selectivity also prevents the formation of byproducts, which would otherwise contribute to the waste stream. Furthermore, adopting solvent-free or aqueous reaction conditions directly addresses the significant contribution of organic solvents to chemical waste. nih.govresearchgate.net

Continuous Flow Methodologies for Efficient this compound Production

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of this compound. This methodology involves pumping the reactants through a reactor where the reaction occurs continuously, offering enhanced safety, efficiency, and scalability.

The Henry reaction, particularly with nitromethane, can be hazardous on a large scale in batch due to the energetic nature of the reactants and potential for thermal runaways. Continuous flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent heat management, significantly improving the safety profile of the process. researchgate.net

Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. nih.gov The integration of in-line purification and analysis techniques can further streamline the manufacturing process. While specific studies on the continuous flow synthesis of this compound are not extensively detailed in the reviewed literature, the successful application of this technology to other nitroaldol reactions suggests its high potential for the efficient and safe production of this important chemical compound. researchgate.netd-nb.info

Reactivity and Derivatization Pathways of 1 2 Fluorophenyl 2 Nitroethanol

Transformations Involving the Nitro Group

The nitro group of 1-(2-fluorophenyl)-2-nitroethanol is a key site for chemical reactions, enabling its conversion into other important functional groups.

The reduction of the nitro group in β-nitro alcohols is a well-established method for synthesizing β-amino alcohols. nih.gov These amino alcohols are crucial components in many chiral auxiliaries, ligands, and catalysts used in asymmetric synthesis. nih.gov The stereoselective reduction of this compound, in particular, can yield enantiomerically pure β-amino alcohols, which are valuable building blocks in medicinal chemistry. diva-portal.orgdiva-portal.orgnih.gov

Various synthetic strategies have been developed to achieve high diastereoselectivity in the synthesis of 1,2-disubstituted β-amino alcohols. nih.govbeilstein-journals.org For instance, the choice of protecting groups on the alcohol and the reaction conditions can influence the formation of either syn- or anti- amino alcohol products. nih.gov

The dehydration of β-nitro alcohols, such as this compound, provides a direct route to the corresponding nitroalkenes. nih.govacs.org This transformation is significant as nitroalkenes are versatile intermediates in organic synthesis. For example, 1-(2-fluorophenyl)-2-nitroethene can be synthesized from this compound and subsequently used in various carbon-carbon bond-forming reactions.

The Henry reaction, which produces β-nitro alcohols, is often followed by dehydration to yield nitroalkenes. nih.gov These nitroalkenes can then undergo further reactions, such as Michael additions, to create more complex molecules. chim.it

Table 1: Synthesis of 1-(2-Fluorophenyl)-2-nitropropene from Nitroethane and 2-Fluorobenzylamine

| Reactant 1 | Reactant 2 | Product | CAS Number | Molecular Formula | Molecular Weight |

| Nitroethane | 2-Fluorobenzylamine | 1-(2-Fluorophenyl)-2-nitropropene | 829-40-3 | C9H8FNO2 | 181.16 |

This table outlines a synthetic route to a derivative of the nitroalkene scaffold. chemicalbook.com

Derivatization at the Hydroxyl Moiety of this compound

The hydroxyl group of this compound offers another site for chemical modification. Derivatization at this position can be used to introduce a variety of functional groups, altering the molecule's properties and reactivity. For example, the hydroxyl group can be converted to an ether or an ester, or it can be replaced through nucleophilic substitution reactions. These modifications are crucial for the synthesis of complex molecules and for creating derivatives with specific biological activities. louisville.edunih.gov

Formation of Advanced Synthetic Intermediates from this compound

This compound serves as a precursor for the synthesis of more complex and advanced chemical intermediates. Through a sequence of reactions involving both the nitro and hydroxyl groups, a wide range of structures can be accessed. For instance, the initial reduction of the nitro group followed by derivatization of the resulting amino and hydroxyl groups can lead to the synthesis of potent pharmaceutical agents.

The versatility of this compound is highlighted by its use in the synthesis of various heterocyclic compounds. For example, it can be a starting material for the creation of isochromene derivatives, which are found in a number of natural products. acs.org

Advanced Spectroscopic and Structural Characterization of 1 2 Fluorophenyl 2 Nitroethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule, as well as their connectivity through spin-spin coupling. For 1-(2-fluorophenyl)-2-nitroethanol and its derivatives, ¹H NMR spectra provide key diagnostic signals. For instance, in the ¹H NMR spectrum of 1-(4-fluorophenyl)-2-nitroethanol (B8424530), the aromatic protons appear as a doublet of doublets and a pseudotriplet, while the methine proton (CH) and the methylene (B1212753) protons (CH₂) of the ethanol (B145695) backbone show distinct multiplets. rsc.org The hydroxyl proton often appears as a broad singlet. rsc.orgrsc.org

Interactive Table: ¹H NMR Data for Phenyl-2-nitroethanol Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 1-(4-fluorophenyl)-2-nitroethanol | CDCl₃ | 7.39 (dd, J = 8.4, 5.2 Hz, 2H, HAr), 7.10 (pst, J = 8.6 Hz, 2H, HAr), 5.46 (d, J = 9.1 Hz, 1H, CH), 4.63 – 4.47 (m, 2H, CH₂), 2.82 (bs, 1H, OH) rsc.org |

| 1-(2-nitrophenyl)-2-nitroethanol | CDCl₃ | 8.07 (d, J = 6.92 Hz, 1H, Ar–H), 7.94 (d, J = 7.88 Hz, 1H, Ar–H), 7.74 (t, J = 7.6 Hz, 1H, Ar– H), 7.52–7.56 (m, 1H, Ar–H), 6.05 (dd, J = 2.16 Hz, 6.96 Hz, 1H, –CH), 4.85–4.89 (m, 1H, –CH₂–), 4.52–4.58 (m, 1H, –CH₂–), 3.15 (bs, 1H, –OH) rsc.org |

| 1-(4-nitrophenyl)-2-nitroethanol | CDCl₃ | 8.26 (d, J = 8.8 Hz, 2H, Ar–H), 7.61 (d, J = 8.52 Hz, 2H, Ar–H), 5.59 (dd, J = 4.04 Hz, 4.24 Hz, 1H, –CH), 4.54–4.62 (m, 2H, –CH₂–), 3.18 (bs, 1H, –OH) rsc.org |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. In the case of this compound derivatives, the ¹³C NMR spectrum reveals distinct signals for each carbon atom. For example, the spectrum of 1-(4-fluorophenyl)-2-nitroethanol shows signals corresponding to the carbon atoms of the fluorophenyl ring and the ethanol backbone. rsc.org The chemical shifts are influenced by the electron-withdrawing nitro group and the fluorine substituent on the aromatic ring. rsc.orgpublish.csiro.au

Interactive Table: ¹³C NMR Data for Phenyl-2-nitroethanol Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 1-(4-fluorophenyl)-2-nitroethanol | CDCl₃ | 70.41, 116.77, 127.90, 131.32, 137.93, 165.13 rsc.org |

| 1-(2-nitrophenyl)-2-nitroethanol | CDCl₃ | 66.85, 80.13, 125.11, 128.71, 129.78, 134.07, 134.48, 147.26 rsc.org |

| 1-(3-nitrophenyl)-2-nitroethanol | CDCl₃ | 69.93, 80.78, 121.23, 123.87, 130.22, 132.21, 140.41, 148.55 rsc.org |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

In the FTIR spectrum of nitro-substituted compounds, the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are characteristic. For aromatic nitro compounds, these bands typically appear in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. For this compound and its derivatives, the presence of a hydroxyl group (OH) is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. rsc.org

Raman spectroscopy offers complementary information. The symmetric stretching of the nitro group in nitrophenol isomers, for example, gives rise to a distinct Raman peak. spectroscopyonline.com The Raman spectra of these compounds can be complex, with various bands corresponding to the vibrations of the aromatic ring, C-H bonds, and other functional groups. spectroscopyonline.comspectroscopyonline.com

Interactive Table: FTIR Data for Phenyl-2-nitroethanol Derivatives

| Compound | Sample Prep | Wavenumber (νmax/cm⁻¹) |

| This compound Derivative | KBr pellet | 3425, 3012, 2909, 2100, 1704, 1526, 1132, 879, 745 rsc.org |

| 1-(4-nitrophenyl)-2-nitroethanol Derivative | KBr pellet | 3320, 3075, 2965, 2885, 1608,1532, 1508, 1430, 1358, 1320, 1112, 1058, 765, 654 rsc.org |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound and its derivatives, the molecular ion peak (M+) provides the molecular weight. rsc.org The fragmentation pattern observed in the mass spectrum can offer valuable structural information. For instance, the fragmentation of these molecules may involve the loss of the nitro group (NO₂), water (H₂O), or fragments from the aromatic ring, providing clues about the molecule's connectivity. rsc.org

Interactive Table: Mass Spectrometry Data for Phenyl-2-nitroethanol Derivatives

| Compound | Ionization Method | m/z [M+H]⁻ |

| 1-(4-fluorophenyl)-2-nitroethanol | ESI | 184.04 rsc.org |

| 1-(2-nitrophenyl)-2-nitroethanol | ESI | 211.04 rsc.org |

| 1-(3-nitrophenyl)-2-nitroethanol | ESI | 211.04 rsc.org |

| 1-(4-nitrophenyl)-2-nitroethanol | ESI | 211.04 rsc.org |

Hyphenated and Operando Spectroscopic Techniques for In-Situ Reaction Monitoring

The synthesis and derivatization of this compound involve multi-step chemical transformations where the formation of intermediates and byproducts can significantly influence the reaction outcome, yield, and purity of the final product. Traditional offline analysis, involving sample extraction and subsequent characterization, provides only snapshots of the reaction. In contrast, hyphenated and operando spectroscopic techniques offer the ability to monitor these processes in real-time and under actual reaction conditions, providing a continuous stream of data on species concentration, structural changes, and reaction kinetics. mt.comgreencarcongress.com

Hyphenated techniques involve the coupling of a separation method, like chromatography, with a spectroscopic detection method, such as mass spectrometry or infrared spectroscopy. nih.govwisdomlib.org This approach is powerful for analyzing complex reaction mixtures by separating individual components before their identification. researchgate.net Operando, or in-situ, spectroscopy goes a step further by directly probing the reacting system without sample extraction, enabling the observation of transient intermediates and the dynamic nature of the catalyst and reactants under true operational conditions. acs.orgresearchgate.net The application of these advanced analytical methods is crucial for elucidating the mechanisms of reactions such as the Henry (nitroaldol) reaction, which is fundamental to the synthesis of this compound. nih.govscirp.org

Hyphenated Chromatography-Mass Spectrometry for Reaction Profiling

Hyphenated techniques are indispensable for tracking the progress of a reaction by identifying and quantifying reactants, intermediates, products, and byproducts over time. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant methods for monitoring the synthesis of nitroalcohols.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and thermally stable compounds. nih.gov For a compound like this compound, which has a polar hydroxyl group, chemical derivatization is often employed to increase its volatility and prevent thermal degradation in the GC inlet. jfda-online.com Silylation, for example, can convert the -OH group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. By taking aliquots from the reaction mixture at various time points, derivatizing them, and injecting them into the GC-MS, a kinetic profile of the reaction can be constructed. The mass spectrometer provides definitive identification of the components based on their mass-to-charge ratio (m/z) and fragmentation patterns. mmu.ac.uknih.gov

Interactive Table 1: Representative GC-MS Data for Monitoring the Synthesis of this compound (TMS-Derivatized)

This table illustrates hypothetical data for monitoring the reaction between 2-fluorobenzaldehyde (B47322) and nitroethane. The data shows the disappearance of reactants and the appearance of the derivatized product over time.

| Time (min) | Compound | Derivatization | Retention Time (min) | Key m/z Ions | Relative Abundance (%) |

| 0 | 2-Fluorobenzaldehyde | None | 5.2 | 124, 95, 75 | 100 |

| 0 | Nitroethane | None | 2.1 | 75, 46, 29 | 85 |

| 30 | 2-Fluorobenzaldehyde | None | 5.2 | 124, 95, 75 | 52 |

| 30 | This compound | TMS Ether | 9.8 | 256 (M-15), 179, 133 | 45 |

| 60 | 2-Fluorobenzaldehyde | None | 5.2 | 124, 95, 75 | 15 |

| 60 | This compound | TMS Ether | 9.8 | 256 (M-15), 179, 133 | 82 |

| 120 | 2-Fluorobenzaldehyde | None | 5.2 | 124, 95, 75 | < 2 |

| 120 | This compound | TMS Ether | 9.8 | 256 (M-15), 179, 133 | 98 |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for analyzing less volatile and thermally sensitive molecules like nitroalcohols without the need for derivatization. nih.gov Using techniques like electrospray ionization (ESI), the product can be detected directly as it forms in the reaction solution. google.com Reverse-phase HPLC can effectively separate the polar product, this compound, from the less polar starting material, 2-fluorobenzaldehyde. This allows for clean, quantitative monitoring of reaction progress and impurity formation. publish.csiro.au

Operando Spectroscopy for Real-Time Mechanistic Insights

Operando techniques provide a continuous, non-invasive window into the chemical transformations as they occur, offering critical data for mechanistic and kinetic studies. korea.ac.krnih.gov

Operando Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring reactions in real-time by tracking changes in the vibrational frequencies of functional groups. researchgate.netnih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. acs.org In the synthesis of this compound from 2-fluorobenzaldehyde and nitroethane, operando FTIR would allow for the simultaneous observation of:

The decrease in the intensity of the aldehyde C=O stretching band (around 1705-1685 cm⁻¹).

The appearance and growth of the broad O-H stretching band of the alcohol product (around 3500-3200 cm⁻¹).

Changes in the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) (around 1550 cm⁻¹ and 1380 cm⁻¹).

This data provides precise kinetic information and can help identify the rate-determining step or detect the buildup of unstable intermediates. researchgate.net

Interactive Table 2: Key Functional Group Vibrations for In-Situ FTIR Monitoring of the Henry Reaction

This table outlines the characteristic infrared absorption frequencies used to track the progress of the synthesis of this compound.

| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Change During Reaction |

| C=O Stretch | Aldehyde (Reactant) | ~1700 | Decrease |

| C-H Stretch | Aldehyde (Reactant) | ~2720 | Decrease |

| O-H Stretch | Alcohol (Product) | ~3400 | Increase |

| N-O Asymmetric Stretch | Nitroalkane/Nitroalkanol | ~1550 | Shift/Increase |

| N-O Symmetric Stretch | Nitroalkane/Nitroalkanol | ~1380 | Shift/Increase |

Operando NMR Spectroscopy: While less common for routine monitoring due to equipment constraints, in-situ NMR provides unparalleled structural detail. researchgate.net Flow-NMR setups, where the reaction mixture is continuously circulated through an NMR spectrometer, can identify and quantify all proton- or carbon-containing species simultaneously. korea.ac.kr This is especially valuable for distinguishing between structural isomers and identifying transient intermediates in complex reaction pathways, such as those involving reversible steps or competing side reactions in the formation of this compound derivatives. nih.gov

By combining the separation power of hyphenated chromatography with the real-time, non-invasive monitoring capabilities of operando spectroscopy, a comprehensive understanding of the reaction dynamics for the synthesis of this compound can be achieved. This detailed insight is critical for process optimization, impurity control, and ensuring the synthesis is both efficient and robust.

Computational and Theoretical Studies on 1 2 Fluorophenyl 2 Nitroethanol

Quantum Chemical Methods and Density Functional Theory (DFT) Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable in modern chemical research for their balance of accuracy and computational cost. researchgate.net These methods are instrumental in exploring the electronic properties, reactivity, and structural features of molecules like 1-(2-Fluorophenyl)-2-nitroethanol. simonsfoundation.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. biorxiv.orgmdpi.com The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction. biorxiv.org For this compound, FMO analysis can predict its reactivity in various chemical transformations.

The HOMO, being the orbital with the highest energy containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electrophile or electron acceptor. dtu.dk The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in many chemical reactions. biorxiv.orgmdpi.com In the context of the synthesis of this compound via the Henry reaction, FMO theory helps to understand the interaction between the nitronate anion (nucleophile) and 2-fluorobenzaldehyde (B47322) (electrophile).

DFT calculations can be employed to determine the energies and spatial distributions of the HOMO and LUMO for this compound and its precursors. mpg.de This information provides insights into the molecule's electrophilic and nucleophilic sites.

Table 1: Illustrative Frontier Molecular Orbital Data

| Molecule/Fragment | Orbital | Energy (eV) | Description |

| Nitromethane (B149229) Anion | HOMO | High | Nucleophilic, attacks the electrophilic carbonyl carbon. |

| 2-Fluorobenzaldehyde | LUMO | Low | Electrophilic, susceptible to nucleophilic attack at the carbonyl carbon. |

| This compound | HOMO | - | Characterized by electron density on the oxygen atoms and the phenyl ring. |

| This compound | LUMO | - | Characterized by anti-bonding orbitals, indicating potential sites for reduction. |

Note: The specific energy values are illustrative and would be determined by specific DFT calculations.

Understanding the step-by-step process of a chemical reaction, known as the reaction mechanism, is fundamental to controlling its outcome. compchems.comnih.gov Computational methods, particularly DFT, are powerful tools for elucidating reaction mechanisms by mapping the potential energy surface and identifying key intermediates and transition states. aps.org A transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. catalysis.blog

For the synthesis of this compound via the Henry reaction, computational studies can model the reaction pathway. nih.gov This involves the initial deprotonation of nitromethane, the nucleophilic attack of the resulting nitronate on 2-fluorobenzaldehyde, and the final protonation to yield the product. DFT calculations can determine the activation energies associated with each step, identifying the rate-determining step of the reaction. nih.gov

Transition state analysis provides detailed information about the geometry and electronic structure of the highest energy point along the reaction coordinate. electronicsandbooks.com This knowledge is crucial for understanding the factors that influence the reaction rate and selectivity. For instance, in asymmetric catalysis, the transition state structures leading to different enantiomers can be modeled to predict and rationalize the observed stereoselectivity. chemrxiv.org

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanical methods provide detailed electronic information, they are computationally expensive for large systems or long timescales. chemrxiv.org Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally more efficient alternative for studying the conformational landscape and dynamic behavior of molecules. rsc.org

MM methods treat molecules as a collection of atoms held together by springs, using a simplified energy function called a force field to calculate the potential energy of a given conformation. biorxiv.org By minimizing this energy, one can predict the stable conformations of a molecule. chemrxiv.org MD simulations extend this by solving Newton's equations of motion for the atoms over time, providing a trajectory that describes the molecule's dynamic behavior. rsc.org

For this compound, MD simulations can be used to explore its conformational flexibility, the dynamics of intramolecular hydrogen bonding, and its interactions with solvent molecules. rsc.org This can provide insights into how the molecule behaves in different environments, which is crucial for understanding its physical properties and biological activity.

Table 2: Applications of MM and MD in Studying this compound

| Technique | Application | Insights Gained |

| Molecular Mechanics (MM) | Conformational search | Identification of low-energy conformers and their relative stabilities. |

| Prediction of the most probable shapes the molecule will adopt. | ||

| Molecular Dynamics (MD) | Simulation in solvent | Understanding of solvent effects on conformation and hydrogen bonding. |

| Analysis of the dynamic behavior of the molecule over time. |

In Silico Design and Optimization of Catalysts for the Synthesis of this compound

The synthesis of enantiomerically pure this compound often relies on the use of chiral catalysts. Computational methods, or in silico design, play an increasingly important role in the development and optimization of such catalysts. By modeling the interaction between the catalyst and the reactants, researchers can predict which catalyst will provide the highest yield and enantioselectivity.

This process often involves several computational steps:

Catalyst Library Generation: A virtual library of potential catalyst structures is created.

Docking and Interaction Studies: The reactants (2-fluorobenzaldehyde and the nitronate) are computationally "docked" into the active site of each catalyst. biorxiv.org

Transition State Modeling: For the most promising candidates, the transition states for the formation of both enantiomers of the product are modeled using quantum chemical methods. electronicsandbooks.com

Energy Analysis: The relative energies of the transition states are calculated to predict the enantiomeric excess (ee) of the reaction.

This in silico approach allows for the rapid screening of a large number of potential catalysts, significantly reducing the time and experimental effort required to find an effective catalyst. Machine learning techniques are also being integrated into this workflow to accelerate the discovery of optimal catalysts.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional shape, or conformation, of a molecule plays a critical role in its properties and reactivity. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between them. These conformations are influenced by a variety of non-covalent interactions, both within the molecule (intramolecular) and with other molecules (intermolecular).

A key intramolecular interaction in this compound is the hydrogen bond between the hydroxyl group and the nitro group. electronicsandbooks.comchemrxiv.org This interaction can significantly influence the molecule's preferred conformation and its chemical properties. The fluorine atom on the phenyl ring can also participate in weak intramolecular interactions.

Intermolecular interactions, such as hydrogen bonding between molecules of this compound or with solvent molecules, are crucial for understanding its bulk properties, such as melting point, boiling point, and solubility. Computational methods can be used to model these interactions and predict the crystal packing of the solid state.

Table 3: Key Intermolecular and Intramolecular Interactions in this compound

| Interaction Type | Description | Significance |

| Intramolecular Hydrogen Bond | Between the hydroxyl (-OH) group and an oxygen atom of the nitro (-NO2) group. electronicsandbooks.comchemrxiv.org | Stabilizes specific conformations, influences reactivity. |

| Intermolecular Hydrogen Bond | Between the hydroxyl group of one molecule and the nitro or hydroxyl group of another. | Important for crystal packing and bulk properties. |

| π-π Stacking | Interaction between the aromatic phenyl rings of adjacent molecules. | Contributes to the stability of the crystal lattice. |

| Dipole-Dipole Interactions | Arising from the polar C-F, C-N, and O-H bonds. | Influence molecular alignment and intermolecular forces. |

Applications of 1 2 Fluorophenyl 2 Nitroethanol in Specialized Organic Synthesis

Precursor in the Synthesis of Fluorinated Building Blocks for Diverse Chemical Applications

1-(2-Fluorophenyl)-2-nitroethanol serves as a key starting material for the synthesis of various fluorinated building blocks. The presence of the fluorine atom on the phenyl ring imparts unique properties to the resulting molecules, which are highly sought after in medicinal chemistry and materials science. The reactivity of the nitro and hydroxyl groups allows for a range of chemical transformations.

One of the primary applications of this compound is its conversion into the corresponding nitroalkene, 1-fluoro-2-(2-nitrovinyl)benzene (B1336865). This transformation is typically achieved through dehydration, a process that can be facilitated by reagents such as phthalic anhydride (B1165640) orgsyn.org. The resulting fluorinated nitroalkene is a highly valuable synthetic intermediate.

The electron-withdrawing nature of the nitro group in 1-fluoro-2-(2-nitrovinyl)benzene activates the double bond for various nucleophilic addition reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the formation of diverse fluorinated building blocks. For instance, Michael addition reactions with various nucleophiles can be employed to create new carbon-carbon and carbon-heteroatom bonds.

Below is a table summarizing the transformation of this compound and the potential applications of the resulting building blocks.

| Starting Material | Transformation | Intermediate | Potential Applications of Intermediate |

| This compound | Dehydration | 1-Fluoro-2-(2-nitrovinyl)benzene | Synthesis of fluorinated amino acids, synthesis of complex fluorinated natural product analogs, precursor for heterocyclic synthesis. |

The subsequent chemical modifications of these building blocks can lead to a vast library of fluorinated compounds with potential applications in drug discovery and materials science. The fluorine atom can enhance properties such as metabolic stability, binding affinity, and lipophilicity in bioactive molecules.

Role in the Synthesis of Complex Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. This compound, primarily through its conversion to 1-fluoro-2-(2-nitrovinyl)benzene, plays a significant role in the synthesis of these complex structures. Nitroalkenes are well-established precursors for the construction of various heterocyclic rings.

The synthetic utility of 1-fluoro-2-(2-nitrovinyl)benzene in this context stems from its ability to participate in cycloaddition reactions and tandem reactions involving the nitro group. For example, it can act as a dienophile in Diels-Alder reactions or as a component in [3+2] cycloadditions with various dipoles, leading to the formation of five-membered and six-membered nitrogen-containing rings beilstein-journals.org.

Furthermore, the reaction of 1-fluoro-2-(2-nitrovinyl)benzene with dinucleophiles can lead to the one-pot synthesis of complex heterocyclic systems. For instance, reaction with compounds containing both an amino and a thiol group can lead to the formation of fluorinated benzothiazepine (B8601423) derivatives.

The following table outlines some of the heterocyclic systems that can be synthesized from this compound-derived intermediates.

| Intermediate | Reaction Type | Heterocyclic Product Class |

| 1-Fluoro-2-(2-nitrovinyl)benzene | Diels-Alder Reaction | Fluorinated Tetrahydroquinolines |

| 1-Fluoro-2-(2-nitrovinyl)benzene | [3+2] Cycloaddition | Fluorinated Pyrrolidines/Isoxazolines |

| 1-Fluoro-2-(2-nitrovinyl)benzene | Michael Addition/Cyclization | Fluorinated Piperidines/Morpholines |

The synthesis of these fluorinated heterocycles is of significant interest due to the potential for novel biological activity. The strategic placement of the fluorophenyl group can influence the pharmacological profile of the final compound.

Utilization in the Development and Study of Chiral Auxiliaries and Ligands

The this compound molecule possesses a chiral center at the carbon atom bearing the hydroxyl and nitro groups. This inherent chirality makes it a valuable target for asymmetric synthesis and a potential component in the development of chiral auxiliaries and ligands. Chiral β-nitro alcohols are recognized as important building blocks in the synthesis of enantiomerically pure compounds nih.govnih.govrsc.orgrsc.orgorganic-chemistry.org.

Through enantioselective synthesis or resolution of the racemic mixture, the individual enantiomers of this compound can be obtained. These enantiomerically pure compounds can then be utilized in several ways in asymmetric synthesis.

As a Chiral Building Block: The enantiopure nitroethanol can be converted into a variety of other chiral molecules. The nitro group can be reduced to an amino group, and the hydroxyl group can be modified or replaced, leading to the synthesis of chiral amino alcohols, which are important structural motifs in many pharmaceuticals.

In the Synthesis of Chiral Ligands: The chiral backbone of this compound can be incorporated into the structure of more complex molecules designed to act as chiral ligands for transition metal catalysts. The presence of the fluorophenyl group can also influence the electronic properties and steric environment of the resulting ligand, potentially leading to improved enantioselectivity in catalytic reactions.

While the direct use of this compound as a chiral auxiliary is not widely documented, its potential is evident from the well-established utility of similar chiral β-nitro alcohols in asymmetric synthesis. The general strategy involves temporarily attaching the chiral nitro alcohol to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

The table below illustrates the potential applications of enantiomerically pure this compound in asymmetric synthesis.

| Application | Description |

| Chiral Precursor | Conversion of enantiopure this compound into other chiral molecules, such as amino alcohols. |

| Chiral Ligand Synthesis | Incorporation of the chiral scaffold into ligands for asymmetric catalysis. |

| Potential Chiral Auxiliary | Temporary attachment to a substrate to induce diastereoselectivity in a chemical reaction. |

The development of new chiral auxiliaries and ligands is a continuous effort in organic chemistry, and fluorinated chiral building blocks like this compound represent a promising avenue for innovation in this field.

Conclusion and Future Research Directions

Current Challenges and Unaddressed Questions in 1-(2-Fluorophenyl)-2-nitroethanol Research

Despite the development of numerous catalytic systems for the synthesis of this compound, several challenges persist. A primary hurdle is the concurrent optimization of chemical yield and enantioselectivity. Many reported methods involve a trade-off between these two critical parameters, necessitating further refinement of catalyst design and reaction conditions. doi.orgrsc.org The purification of the final product, which often relies on column chromatography, presents another challenge, particularly concerning scalability and the use of large solvent volumes. doi.orgrsc.orgosti.gov

A significant unaddressed question is the comprehensive understanding of the reaction mechanisms under different catalytic systems. For instance, the observation that tetrahydro-salen (salan) cobalt complexes can induce reverse enantioselectivity compared to their salen counterparts suggests subtle, yet profound, differences in the transition state geometry that are not fully elucidated. osti.gov Furthermore, the investigation into bimetallic catalytic pathways indicates that cooperative effects may play a crucial role, a phenomenon that warrants deeper mechanistic inquiry. osti.gov

There is also a notable lack of comprehensive data on the physicochemical properties of this compound beyond standard spectroscopic characterization. doi.orgrsc.orgnih.gov Information regarding its solubility in a wider range of solvents, thermal stability, and detailed crystallographic data remains scarce, limiting process optimization and solid-state characterization. lookchem.com Finally, the full synthetic potential of this molecule as a precursor is yet to be unlocked. While its conversion to the corresponding amino alcohol is a known application, its utility in the synthesis of other classes of fluorinated compounds remains a largely unexplored frontier. ontosight.ai

Emerging Trends and Prospective Areas of Investigation

The field is actively moving towards more sophisticated and sustainable synthetic methodologies. A prominent trend is the design and application of novel catalysts that offer improved performance and easier handling. This includes the exploration of heterogeneous catalysts like metal-organic frameworks (MOFs) and functionalized magnetic nanoparticles, which facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. rsc.orgnih.gov The development of new chiral ligands for metals such as copper, cobalt, and ytterbium continues to be a fertile ground for achieving higher levels of stereocontrol. doi.orgrsc.orgrsc.org

Organocatalysis represents another significant emerging trend, with studies exploring its use to promote the Henry reaction, sometimes in environmentally benign solvents like water. publish.csiro.au This approach avoids the use of potentially toxic and expensive heavy metals. Looking forward, the application of continuous flow chemistry for the synthesis of this compound is a promising area of investigation. whiterose.ac.uk This technology could offer enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processes.

Prospective investigations will likely focus on expanding the applications of this chiral building block. Its 2-fluorophenyl moiety is a common feature in many biologically active compounds. Therefore, a systematic exploration of this compound as a precursor for a diverse library of fluorinated derivatives for medicinal chemistry and agrochemical research is a logical next step. ontosight.ai This includes its potential use in synthesizing complex N-containing heterocyclic compounds. nih.gov

Broader Impact of this compound Research on Chemical Sciences and Sustainable Chemistry

Research centered on this compound has implications that extend beyond the molecule itself. It serves as a valuable case study for the Henry reaction, one of the fundamental carbon-carbon bond-forming reactions in organic chemistry. osti.govwisconsin.edu Efforts to control the stereochemistry of this reaction contribute to the broader field of asymmetric catalysis, providing insights and tools applicable to a wide range of other substrates. The compound acts as a benchmark substrate for comparing the efficacy of different catalyst systems, thereby accelerating the development of more potent and selective catalysts. osti.gov

From a sustainability perspective, the drive to synthesize this compound using greener methods is making a tangible contribution to sustainable chemistry. The development of catalysts derived from biowaste, the use of recyclable magnetic nanoparticle supports, and the exploration of water-assisted reactions are all steps toward reducing the environmental footprint of chemical synthesis. nih.govpublish.csiro.aursc.org These innovations serve as proofs-of-concept that can be adapted for the production of other fine chemicals. The potential integration of this synthesis into continuous flow reactors further exemplifies the shift towards more efficient, less wasteful chemical manufacturing processes. whiterose.ac.uk Ultimately, by enabling the synthesis of complex, fluorinated molecules that may become next-generation pharmaceuticals or materials, research on this compound underpins advancements in fields that rely on the precise construction of molecular architecture.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2-Fluorophenyl)-2-nitroethanol?

The synthesis typically employs the Henry reaction (nitroaldol reaction) between 2-fluoroacetophenone and nitromethane under basic conditions. Catalytic systems such as functionalized magnetic nanoparticles (e.g., Fe₃O₄@chitosan) can enhance enantioselectivity, as demonstrated in enantioselective syntheses yielding (R)-1-(2-fluorophenyl)-2-nitroethanol with high enantiomeric excess (ee). Reaction parameters include:

Q. How should this compound be characterized spectroscopically?

Key techniques include:

- NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm regiochemistry and fluorine substitution. For example, ¹⁹F NMR resolves fluorine coupling patterns, while ¹H NMR identifies nitroethanol proton environments .

- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation patterns. Cross-reference with NIST databases for spectral matching .

Q. What purification methods are effective for isolating this compound?

Q. What safety protocols are recommended for handling this compound?

- PPE: Gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation (precaution P261).

- Toxicology: Limited data exist, so apply ALARA (As Low As Reasonably Achievable) principles. Refer to GHS-compliant SDS for fluorophenyl analogs .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in asymmetric syntheses of this compound?

Strategies include:

- Chiral Catalysts: Organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., Zn-Schiff bases).

- Heterogeneous Catalysis: Functionalized magnetic nanoparticles (e.g., Fe₃O₄@chitosan) enable recyclability and high ee (up to 95%) .

- Kinetic Resolution: Use lipases or esterases to selectively hydrolyze one enantiomer .

Q. How does the 2-fluorophenyl group influence reactivity in nucleophilic additions?

The electron-withdrawing fluorine increases the electrophilicity of the adjacent carbonyl group, accelerating nitroaldol reactions. Comparative DFT studies with non-fluorinated analogs (e.g., phenyl-nitroethanol) show enhanced activation energy barriers for fluorinated derivatives, corroborated by kinetic data .

Q. What computational tools predict the crystalline structure of this compound?

Q. How can discrepancies in reported synthetic yields be resolved?

- Design of Experiments (DOE): Systematically vary parameters (catalyst loading, solvent polarity, temperature).

- Reproducibility Checks: Replicate literature protocols using standardized reagents.

- Mechanistic Probes: In situ IR or NMR monitors reaction progress to identify rate-limiting steps. Contrast with methodologies for 2-nitroethanol derivatives .

Q. What are potential biomedical applications of this compound?

- Antimicrobial Studies: Nitroethanol derivatives inhibit methane production in ruminal fermentation, suggesting applications in greenhouse gas reduction.

- Ophthalmology: Nitro groups enable scleral cross-linking; fluorophenyl substitution may enhance tissue penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.